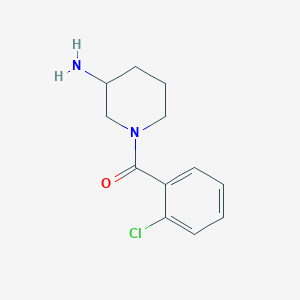
3-(5,6,7,8-テトラヒドロナフタレン-2-イル)プロパン-1-アミン
概要
説明
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine is an organic compound with the molecular formula C13H19N It is a derivative of naphthalene, specifically a tetrahydronaphthalene, which means it has a partially saturated naphthalene ring
科学的研究の応用
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with appropriate amine precursors. One common method involves the alkylation of 5,6,7,8-tetrahydronaphthalene with 3-chloropropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring or the propan-1-amine chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated amine derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives with different properties.
作用機序
The mechanism of action of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: A similar compound with an amine group directly attached to the naphthalene ring.
2-Amino-5,6,7,8-tetrahydronaphthalene: Another derivative with an amine group on the naphthalene ring.
6-Amino-1,2,3,4-tetrahydronaphthalene: A related compound with a different position of the amine group.
Uniqueness
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine is unique due to its specific structural arrangement, which allows for distinct chemical reactivity and potential biological activity. Its propan-1-amine chain provides additional sites for chemical modification, making it a versatile compound for various applications.
特性
IUPAC Name |
3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h7-8,10H,1-6,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQJGEKETQUNOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-amine](/img/structure/B1465734.png)


![8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane](/img/structure/B1465739.png)

![(Butan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1465742.png)



![Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate](/img/structure/B1465747.png)

amine](/img/structure/B1465753.png)


